molecular formula C17H26O2 B8286723 (s)-2-(4-(1,1,3,3-Tetramethyl-butyl)-phenoxymethyl)-oxirane

(s)-2-(4-(1,1,3,3-Tetramethyl-butyl)-phenoxymethyl)-oxirane

Cat. No. B8286723
M. Wt: 262.4 g/mol
InChI Key: ZYUNNPAOYLRRFE-OAHLLOKOSA-N
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Patent
US08642603B2

Procedure details

The title compound was prepared from 4-(1,1,3,3-tetramethyl-butyl)-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH3:8])[CH2:3][C:4]([CH3:7])([CH3:6])[CH3:5].[CH2:16]([CH:18]1[O:20][CH2:19]1)Cl>>[CH3:8][C:2]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH:18]2[CH2:19][O:20]2)=[CH:11][CH:10]=1)([CH3:1])[CH2:3][C:4]([CH3:5])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)(C)C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C)(C)C)(C)C1=CC=C(OCC2OC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08642603B2

Procedure details

The title compound was prepared from 4-(1,1,3,3-tetramethyl-butyl)-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH3:8])[CH2:3][C:4]([CH3:7])([CH3:6])[CH3:5].[CH2:16]([CH:18]1[O:20][CH2:19]1)Cl>>[CH3:8][C:2]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH:18]2[CH2:19][O:20]2)=[CH:11][CH:10]=1)([CH3:1])[CH2:3][C:4]([CH3:5])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)(C)C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C)(C)C)(C)C1=CC=C(OCC2OC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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